

The Pharmacodynamics of (R)-RO5263397: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-RO5263397	
Cat. No.:	B570165	Get Quote

(R)-RO5263397 is a selective partial or full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic and glutamatergic neurotransmission.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of (R)-RO5263397, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

(R)-RO5263397 exerts its effects primarily through the activation of TAAR1.[3][4] TAAR1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5] This primary signaling event initiates a cascade of downstream effects that ultimately modulate the activity of key neurotransmitter systems, including dopamine, serotonin, and glutamate.[6][7]

Quantitative Pharmacological Data

The pharmacological activity of **(R)-RO5263397** has been characterized across multiple species. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the TAAR1 receptor.



Species	Affinity (Ki, nM)	EC50 (nM)	Emax (%)	Reference(s)
Human	Not Reported	17 - 85	81 - 82	[1]
Cynomolgus Monkey	Not Reported	251	85	[1]
Rat	9.1	35 - 47	69 - 76	[1]
Mouse	0.9	0.12 - 7.5	59 - 100	[1]

Table 1: In Vitro Activity of (R)-RO5263397 at TAAR1 Across Species

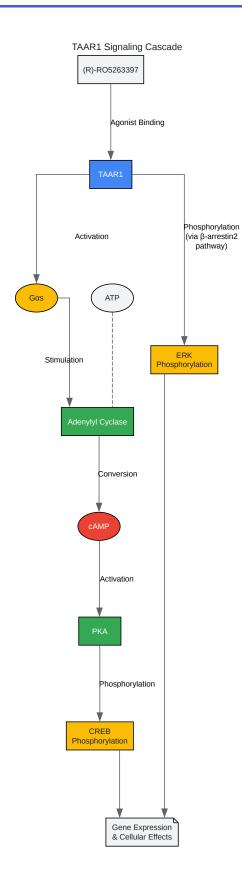
Parameter	Value (Human TAAR1)	Reference(s)
EC50	1.48 nM	[8]
Emax	86.7%	[8]

Table 2: Potency and Efficacy of (R)-RO5263397 at Human TAAR1 (cAMP Assay)

Downstream Signaling Pathways

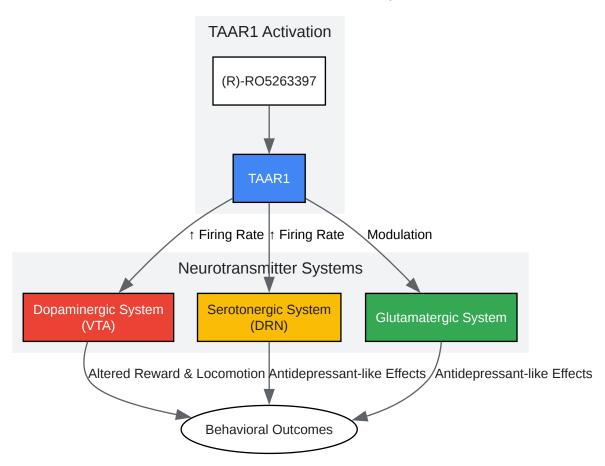
Activation of TAAR1 by **(R)-RO5263397** triggers multiple intracellular signaling cascades beyond the initial cAMP production. Notably, it has been shown to induce the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) in a concentration- and time-dependent manner.[7][9][10] This suggests a broader impact on gene expression and cellular function.



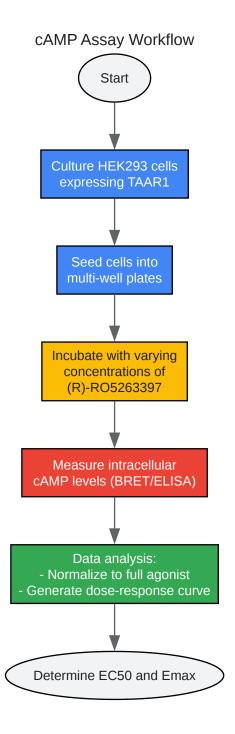




Modulation of Neurotransmitter Systems







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